molecular formula C9H10BrCl B2820352 1-Bromo-2-(3-chloropropyl)benzene CAS No. 57918-67-9

1-Bromo-2-(3-chloropropyl)benzene

Cat. No.: B2820352
CAS No.: 57918-67-9
M. Wt: 233.53
InChI Key: DHDIKCHDLQSPLG-UHFFFAOYSA-N
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Description

The Strategic Importance of Halogenated Aromatic Compounds in Advanced Organic Synthesis

Halogenated aromatic compounds are of paramount strategic importance in the field of advanced organic synthesis. The introduction of a halogen atom onto a benzene (B151609) ring significantly alters the compound's chemical properties, transforming it into a versatile intermediate for a wide array of subsequent reactions. numberanalytics.com This functionalization opens pathways for the construction of more complex molecules.

Halogenated benzene derivatives are fundamental building blocks in the synthesis of numerous commercially important products. numberanalytics.com They are extensively used as key intermediates in the production of pharmaceuticals, agrochemicals (such as pesticides, herbicides, and fungicides), dyes, and pigments. hopemaxchem.comnumberanalytics.com The presence of a halogen can influence the biological activity, solubility, and metabolic stability of drug molecules. hopemaxchem.com Beyond the life sciences, these compounds also find applications in material science for creating high-performance polymers and specialty materials with properties like flame retardancy and chemical resistance. hopemaxchem.comacs.org

The reactivity of the carbon-halogen bond allows these compounds to participate in a variety of transformations, including nucleophilic substitution, electrophilic substitution, and, notably, a range of metal-catalyzed cross-coupling reactions. hopemaxchem.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex organic structures.

Contextual Overview of Dihalogenated Benzene Derivatives as Versatile Intermediates

Within the broader family of halogenated aromatics, dihalogenated benzene derivatives are particularly valuable as versatile intermediates. These compounds, featuring two halogen atoms on the benzene ring, offer multiple reactive sites for sequential and regioselective functionalization. The nature and position of the halogen atoms (ortho, meta, or para) on the benzene ring dictate the molecule's reactivity and the types of products that can be formed.

Dihalogen-substituted benzene derivatives are recognized as important intermediates in the manufacturing of pharmaceutical and agrochemical products. google.com For instance, the synthesis of certain products can start from dihalogenated precursors, which are then transformed through subsequent chemical steps. google.com The differential reactivity of various halogens (e.g., iodine being more reactive than bromine, which is more reactive than chlorine) can be exploited to achieve selective reactions at one position over the other in di- or polyhalogenated systems. researchgate.net This differential reactivity is a key strategy in multi-step organic synthesis, allowing for the controlled and stepwise introduction of different functional groups.

Research has also delved into the fundamental chemical properties of these intermediates, such as their behavior under irradiation, to understand processes like dissociative electron attachment, which can lead to bond rupture at specific carbon-halogen sites. aip.org This fundamental knowledge is crucial for developing new synthetic methodologies and understanding potential reaction pathways.

Positioning of 1-Bromo-2-(3-chloropropyl)benzene within the Landscape of Modern Chemical Research

This compound is a specific dihalogenated aromatic compound that holds a position as a specialized building block in modern chemical research. Its structure, featuring a bromine atom and a 3-chloropropyl group attached to adjacent carbon atoms on the benzene ring, provides two distinct reactive centers. This dual functionality makes it a useful intermediate for the synthesis of more complex molecules with specific architectures.

The presence of both a bromo-aromatic group and a chloro-alkyl chain allows for orthogonal chemical transformations. The aryl-bromine bond is amenable to a variety of reactions, most notably palladium-catalyzed cross-coupling reactions, while the alkyl-chlorine bond is susceptible to nucleophilic substitution. This allows for a stepwise and controlled elaboration of the molecule.

In practical applications, this compound and its isomers serve as precursors in multi-step synthetic sequences. For example, related structures are involved in the synthesis of precursors for radiolabeling, which are essential tools in medical imaging techniques like Positron Emission Tomography (PET). researchgate.net The compound is also listed as a building block, indicating its utility in the construction of a diverse range of chemical structures, potentially for creating libraries of compounds for screening in drug discovery or materials science. biosynth.comenaminestore.com

The specific arrangement of the substituents in this compound influences its reactivity and the stereochemistry of its products, making it a valuable tool for chemists aiming to synthesize complex target molecules with precise structural features.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(3-chloropropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrCl/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDIKCHDLQSPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 1 Bromo 2 3 Chloropropyl Benzene

Retrosynthetic Analysis and Strategic Disconnection Approaches for the Target Compound

Retrosynthetic analysis of 1-Bromo-2-(3-chloropropyl)benzene offers several logical disconnection points to devise plausible synthetic routes. The primary disconnections involve the carbon-carbon bond linking the propyl chain to the aromatic ring and the carbon-halogen bonds.

C(aryl)-C(alkyl) Bond Disconnection: This is the most common disconnection strategy, pointing towards a Friedel-Crafts type reaction. This approach considers bromobenzene (B47551) as the aromatic starting material and a three-carbon electrophile, such as a derivative of propane (B168953) (e.g., 1,3-dichloropropane (B93676) or 1-bromo-3-chloropropane), as the reacting partner. The challenge with this strategy lies in controlling the regioselectivity (ortho vs. para substitution) and preventing potential carbocation rearrangements of the alkylating agent.

C-Br Bond Disconnection: An alternative disconnection at the C-Br bond suggests the final step could be a regioselective bromination of the precursor molecule, 1-(3-chloropropyl)benzene. The success of this route depends on directing the electrophilic bromine to the ortho position relative to the existing alkyl side chain.

C-Cl Bond Disconnection: This strategy involves the transformation of a functional group on the side chain in the final step. A logical precursor would be 3-(2-bromophenyl)propan-1-ol. The terminal hydroxyl group can be converted into a chloro group via nucleophilic substitution, a generally efficient and high-yielding transformation. This approach often provides better control over the final structure.

These disconnections form the basis for the various synthetic pathways detailed below, including direct routes like Friedel-Crafts alkylation and halogenation, as well as multi-step sequences involving the conversion of precursor compounds.

Direct Synthetic Routes to this compound

Direct routes aim to construct the target molecule in a single or very few steps from readily available starting materials.

The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds with aromatic rings. libretexts.orgmasterorganicchemistry.com In the context of synthesizing this compound, this reaction would involve treating bromobenzene with an alkylating agent like 1-bromo-3-chloropropane (B140262) or 1,3-dichloropropane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.combyjus.com

The mechanism proceeds in several steps:

Formation of an Electrophile: The Lewis acid catalyst reacts with the alkyl halide to form a highly electrophilic carbocation or a carbocation-catalyst complex. mt.comlibretexts.org

Electrophilic Attack: The electron-rich aromatic ring of bromobenzene attacks the carbocation, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comlibretexts.org

Deprotonation: A base removes a proton from the carbon atom that formed the new bond, restoring the ring's aromaticity and regenerating the Lewis acid catalyst. mt.combyjus.com

However, the Friedel-Crafts alkylation has significant limitations in this specific synthesis:

Carbocation Rearrangement: The primary carbocation that would form from 1-chloro-3-propyl derivatives is unstable and prone to a hydride shift to form a more stable secondary carbocation. libretexts.org This would result in the formation of an isopropyl side chain rather than the desired n-propyl chain.

Regioselectivity: The bromo group on bromobenzene is an ortho-, para-directing group. Therefore, the alkylation would yield a mixture of this compound and 1-Bromo-4-(3-chloropropyl)benzene, requiring separation.

Polyalkylation: The newly added alkyl group activates the ring, making it more susceptible to further alkylation than the starting material. libretexts.org This can lead to the formation of di- or poly-alkylated byproducts.

Due to these mechanistic hurdles, particularly the high probability of carbocation rearrangement, direct Friedel-Crafts alkylation is often not the preferred method for synthesizing straight-chain alkylbenzenes like the target compound.

This approach involves the introduction of the bromo group onto a pre-existing 1-(3-chloropropyl)benzene core. The alkyl group is an ortho-, para-director for electrophilic aromatic substitution. Therefore, direct bromination of 1-(3-chloropropyl)benzene with Br₂ and a Lewis acid catalyst would produce a mixture of the ortho- and para-isomers.

Achieving high regioselectivity for the ortho position is a significant challenge. Modern synthetic methods have been developed to improve control over halogenation reactions. For instance, the use of specific solvents like hexafluoroisopropanol with N-halosuccinimides (NBS for bromination) can enhance regioselectivity in the halogenation of various arenes. organic-chemistry.org Additionally, directing-group strategies, where a functional group on the substrate coordinates to the reagent or catalyst to direct the substitution to a specific position, can be employed, though this adds complexity to the synthesis. mdpi.com

One of the most effective and controllable routes to this compound involves the late-stage modification of a carefully chosen precursor. A highly logical precursor is 3-(2-bromophenyl)propan-1-ol.

A well-documented synthetic procedure for the analogous para-isomer, 1-bromo-4-(3-chloropropyl)benzene, involves the treatment of 3-(4-bromophenyl)propan-1-ol (B1278338) with thionyl chloride (SOCl₂). chemicalbook.comuniversiteitleiden.nl This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a chlorosulfite leaving group, which is then displaced by a chloride ion. This method is highly efficient, typically providing high yields and avoiding the rearrangement issues associated with Friedel-Crafts reactions.

Adapting this method for the ortho-isomer:

Starting Material: 3-(2-Bromophenyl)propan-1-ol.

Reagent: Thionyl chloride (SOCl₂), often in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Reaction: The alcohol is dissolved in the solvent and cooled, after which thionyl chloride is added. The reaction mixture is stirred until completion.

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified, typically by flash column chromatography, to yield pure this compound. chemicalbook.com

Another pathway involves the nucleophilic substitution reaction of a thiophenol derivative. For example, 2-aminobenzenethiol can be reacted with 1-bromo-3-chloropropane to form 2-[(3-chloropropyl)thio]aniline, demonstrating the reactivity of the C-Br bond in 1-bromo-3-chloropropane in substitution reactions. researchgate.net

Multistep Synthetic Pathways and Sequential Functionalization

Multistep pathways offer greater control and versatility by building the molecule sequentially, allowing for the precise installation of functional groups and avoiding issues common in direct routes.

This strategy begins with a simple, commercially available brominated aromatic compound, such as 2-bromobenzaldehyde (B122850) or 2-bromoacetophenone, and sequentially elaborates the side chain.

One possible sequence starting from 2-bromobenzaldehyde could be:

Chain Extension: A Wittig reaction with an appropriate phosphonium (B103445) ylide, such as the ylide derived from (2-chloroethyl)triphenylphosphonium bromide, could be used to introduce a three-carbon chain with a double bond.

Reduction: The resulting double bond in the alkenyl side chain would then be reduced to a single bond through catalytic hydrogenation (e.g., H₂/Pd-C). This would yield the desired this compound.

Alternatively, a Grignard reaction could be employed:

Grignard Addition: Reacting 2-bromobenzaldehyde with allylmagnesium bromide would add a three-carbon chain, resulting in an alcohol.

Hydroboration-Oxidation: The terminal double bond of the allyl group could be converted to a primary alcohol through an anti-Markovnikov hydroboration-oxidation sequence.

Chlorination: The resulting diol could be selectively chlorinated at the terminal hydroxyl group, or both hydroxyls could be chlorinated and the benzylic chloride selectively reduced.

These multistep approaches, while longer, provide a robust and highly controlled means of accessing the target compound, bypassing the regioselectivity and rearrangement problems inherent in methods like Friedel-Crafts alkylation.

Strategic Introduction of the Chloropropyl Side Chain

The introduction of the 3-chloropropyl group at the ortho position to the bromine atom cannot be efficiently achieved through direct electrophilic substitution methods like Friedel-Crafts alkylation on bromobenzene due to poor regioselectivity. Therefore, a multi-step strategy is employed, which typically involves the synthesis of an alcohol precursor, 3-(2-bromophenyl)propan-1-ol, followed by its conversion to the target alkyl chloride.

A robust method for creating the C3 side chain involves a Grignard reaction. Starting from 2-bromobenzyl bromide, a Grignard reagent can be formed and subsequently reacted with ethylene (B1197577) oxide. This reaction opens the epoxide ring, extending the carbon chain by two atoms and introducing a terminal hydroxyl group to yield 3-(2-bromophenyl)propan-1-ol.

An alternative advanced route utilizes a palladium-catalyzed Heck reaction between a suitable ortho-dihalogenated benzene (B151609), such as 1-bromo-2-iodobenzene, and allyl alcohol. The reaction proceeds with high selectivity at the more reactive carbon-iodine bond to form 3-(2-bromophenyl)prop-2-en-1-ol. Subsequent catalytic hydrogenation of the alkene double bond cleanly reduces it to furnish the saturated propanol (B110389) precursor.

Once the key intermediate, 3-(2-bromophenyl)propan-1-ol, is obtained, the final step is the conversion of the primary alcohol to the corresponding alkyl chloride. This is a standard transformation accomplished using a variety of chlorinating agents, with thionyl chloride (SO₂Cl₂) being a common and effective choice. chemicalbook.comgoogle.com The reaction is often performed in the presence of a weak base like pyridine, which acts as a catalyst and neutralizes the HCl byproduct. google.com

Table 1: Typical Reaction Conditions for Chlorination of 3-(2-bromophenyl)propan-1-ol

ParameterConditionPurposeReference
Chlorinating AgentThionyl Chloride (SO₂Cl₂)Converts the hydroxyl group to a chloro group. chemicalbook.comgoogle.com
Catalyst/BasePyridineCatalyzes the reaction and neutralizes generated HCl. google.com
SolventN,N-Dimethylformamide (DMF) or neatProvides a medium for the reaction. chemicalbook.com
Temperature0 °C to 85 °CControlled temperature profile to manage reactivity and minimize side products. chemicalbook.comgoogle.com
Reaction TimeSeveral hours (e.g., 19 h)Ensures complete conversion of the starting material. chemicalbook.com

Advanced Approaches for Ortho-Disubstituted Benzene Synthesis

The synthesis of ortho-disubstituted benzenes like this compound presents a significant challenge due to steric hindrance, which can impede the introduction of a second substituent adjacent to an existing one. tcd.ie Classical electrophilic aromatic substitution reactions often yield para-isomers as the major product. tcd.ielibretexts.org To overcome this, chemists have developed several advanced strategies that provide precise control over regiochemistry.

Directed ortho-Metalation (DoM): This is a powerful technique where a functional group on the benzene ring directs deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho position. The resulting ortho-lithiated species can then react with a suitable electrophile to introduce the desired side chain. For instance, a protected 2-bromophenol (B46759) could be subjected to DoM to introduce the propyl chain precursor.

Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) catalyzed by transition metals like palladium. researchgate.net These methods allow for the precise formation of C-C bonds at specific locations. As described previously, a Heck reaction can be used to build the side chain on an ortho-dihalogenated precursor. researchgate.net Similarly, a Suzuki coupling could link a 2-bromophenylboronic acid derivative with a molecule containing the 3-chloropropyl chain.

Bioisosteres as Synthetic Scaffolds: A cutting-edge approach in medicinal chemistry involves the use of saturated bioisosteres, such as bicyclo[2.1.1]hexanes, as three-dimensional mimics of ortho-substituted phenyl rings. researchgate.net Recent research has focused on the enantioselective synthesis of these bridged scaffolds via methods like Lewis-acid-catalyzed [2+2] photocycloadditions. researchgate.net These motifs can be synthesized with functional groups at the 1,5- or 1,2-positions, which correspond to the exit vectors of an ortho-substituted benzene ring, offering novel synthetic pathways to complex molecules. researchgate.netnih.gov

Sandmeyer-type Reactions: Another classical yet effective method for producing ortho-disubstituted benzenes involves the Sandmeyer reaction. For example, o-chloroaniline can be diazotized and subsequently treated with cuprous bromide to yield o-chlorobromobenzene with high purity and yield. orgsyn.orgprepchem.com This product can then serve as a starting material for further functionalization, such as through Grignard reagent formation and subsequent reaction to build the chloropropyl side chain.

Comparative Analysis of Synthetic Efficiency and Stereochemical Control

Investigations into Regioselectivity and Isomer Control

The primary challenge arises from the directing effects of the bromo substituent in electrophilic aromatic substitution reactions. Bromine is a deactivating yet ortho, para-directing group. tcd.ie In reactions like Friedel-Crafts acylation of bromobenzene, the incoming acyl group is directed to both the ortho and para positions. However, due to the steric bulk of the bromine atom, the para-substituted product is strongly favored. tcd.ie Studies on the Friedel-Crafts acylation of bromobenzene with various anhydrides consistently show a low proportion of the ortho isomer. researchgate.net For example, the acylation of bromobenzene often yields a para-to-ortho isomer ratio that can be significantly high, making this an impractical route for the desired ortho product. tcd.ieresearchgate.net

Table 2: Regioselectivity in the Friedel-Crafts Acylation of Bromobenzene

Acylating AgentCatalystOrtho-Isomer YieldPara-Isomer YieldKey ObservationReference
Acetic AnhydrideAlCl₃Minor ProductMajor ProductPara-isomer is favored due to reduced steric hindrance. tcd.ie
2-Phenylbutanedioic AnhydrideAlCl₃LowSignificantly HigherBromobenzene is among the least reactive aromatic partners in this reaction. researchgate.net

To circumvent these regioselectivity issues, the synthetic strategies outlined in section 2.3.2 are designed to begin with a starting material that already possesses the correct 1,2-substitution pattern. By using precursors like 2-bromobenzyl bromide or 1-bromo-2-iodobenzene, the ortho-relationship between the bromine and the side chain is established from the outset, thus ensuring that the final product is exclusively the desired this compound isomer.

Optimization of Reaction Yields and Purity Profiles

Maximizing the yield and purity of the final product requires careful optimization of each step in the synthetic sequence. Key areas for optimization include the formation of the C-C bond for the side chain and the subsequent chlorination of the alcohol intermediate.

For Grignard-based routes, the formation of the organomagnesium reagent is a critical step. researchgate.net Factors such as the solvent (e.g., THF, diethyl ether), temperature, and the method of magnesium activation can significantly impact the yield of the Grignard reagent and minimize the formation of byproducts like Wurtz coupling products. mit.edu Subsequent reaction with an electrophile like ethylene oxide must also be controlled to prevent side reactions.

Table 3: Optimization Parameters for the Chlorination of Phenylpropanol Derivatives

ParameterConditionImpact on Yield/PurityReference
Chlorinating AgentThionyl ChlorideHigh conversion rate from alcohol to chloride. google.com
StoichiometrySlight excess of chlorinating agentEnsures complete consumption of the starting alcohol. chemicalbook.com
Temperature ControlInitial cooling (0 °C) followed by heating (e.g., 70-90 °C)Minimizes initial exotherm and drives the reaction to completion. google.com
Purification MethodDistillation and/or Flash Column ChromatographyRemoves unreacted starting material and byproducts, yielding a highly pure final product. chemicalbook.comorgsyn.org

Following the reaction, purification is essential. The crude product is typically washed to remove inorganic salts and residual acid. Final purification is often achieved through vacuum distillation or flash column chromatography, which separates the target compound from any remaining starting material or byproducts, ensuring a high purity profile for subsequent applications. chemicalbook.comprepchem.com

Elucidating the Chemical Reactivity and Mechanistic Pathways of 1 Bromo 2 3 Chloropropyl Benzene

Reactivity Profiles of the Aromatic Bromine Moiety

The bromine atom directly bonded to the benzene (B151609) ring significantly influences the ring's susceptibility to substitution reactions. Its reactivity is primarily characterized by electrophilic and nucleophilic aromatic substitution mechanisms.

Electrophilic Aromatic Substitution (EAS) Dynamics

Electrophilic aromatic substitution is a fundamental reaction for benzene and its derivatives. libretexts.org The process involves an electrophile attacking the electron-rich π-system of the aromatic ring, leading to the substitution of a hydrogen atom. libretexts.orgfiveable.me For an electrophilic substitution to occur on benzene, a catalyst is often required to generate a sufficiently strong electrophile. jove.compressbooks.pub

The mechanism of electrophilic aromatic substitution proceeds through a two-step process. libretexts.orglibretexts.org The initial and rate-determining step involves the attack of the electrophile on the benzene ring, which breaks the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. fiveable.mejove.compnas.org This intermediate is positively charged and non-aromatic. pressbooks.pub

The stability of the arenium ion is a critical factor in the reaction's kinetics. It is stabilized by the delocalization of the positive charge across the remaining sp2-hybridized carbons of the ring through resonance. pressbooks.publibretexts.org In the second, faster step of the mechanism, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system and yielding the substituted product. libretexts.orglibretexts.org The energetic advantage of reforming the stable aromatic ring drives this final deprotonation step. libretexts.org

When a benzene ring already possesses substituents, they exert a profound influence on both the rate of subsequent electrophilic substitutions and the position (orientation) of the incoming electrophile. libretexts.org Substituents are classified as either activating or deactivating, and as directors towards ortho-, meta-, or para-positions. minia.edu.eg

In 1-bromo-2-(3-chloropropyl)benzene, the ring has two substituents: a bromine atom and a 3-chloropropyl group. Their combined effects determine the outcome of further EAS reactions. msu.edulibretexts.org

Bromo Group : Halogens, like bromine, are a unique class of substituents. They are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. libretexts.orgminia.edu.eg This is due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the positive charge in the arenium ion intermediate when the attack occurs at the ortho or para positions. libretexts.org

3-Chloropropyl Group : An alkyl group is generally considered an activating group and an ortho, para-director. uoanbar.edu.iq It donates electron density to the ring through an inductive effect, thereby stabilizing the arenium ion and increasing the reaction rate compared to benzene. uoanbar.edu.iq While the chlorine atom on the propyl chain has an electron-withdrawing inductive effect, the primary influence of the alkyl chain itself is typically activating.

The directing effects of the two substituents in 1-b-2-(3-chloropropyl)benzene are cooperative. The bromo group at C1 directs incoming electrophiles to the C2 (occupied), C4, and C6 positions. The alkyl group at C2 directs to the C1 (occupied), C3, and C5 positions. The strongest activation and directing influence will likely determine the major product. Given that alkyl groups are activators and halogens are deactivators, the directing influence of the propyl group may be more significant. However, steric hindrance from the existing substituents will also play a crucial role in determining the final product distribution.

SubstituentReactivity EffectDirecting EffectGoverning Factor
-Br (Bromo)DeactivatingOrtho, ParaInductive (deactivating), Resonance (directing)
-CH₂CH₂CH₂Cl (3-Chloropropyl)Activating (Alkyl)Ortho, ParaInductive (activating)

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike EAS, this mechanism is favored by the presence of strong electron-withdrawing groups (typically nitro groups) positioned ortho and/or para to the leaving group. masterorganicchemistry.comuomustansiriyah.edu.iq These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com

The compound this compound lacks strong electron-withdrawing groups. The bromo group is weakly deactivating and the alkyl group is activating. Therefore, it is not expected to undergo SNAr reactions under standard conditions. For such a reaction to occur, extremely harsh conditions would likely be required.

Generation of Benzyne (B1209423) Intermediates and Subsequent Reaction Chemistry

Aryl halides that are unreactive towards SNAr can undergo nucleophilic substitution through a different pathway: the elimination-addition mechanism, which involves a highly reactive intermediate called benzyne. numberanalytics.comlibretexts.org Benzyne, or dehydrobenzene, is a neutral species containing a formal triple bond within the benzene ring. numberanalytics.com

This reaction is typically initiated by a very strong base, such as sodium amide (NaNH₂). numberanalytics.com The base abstracts a proton from the position ortho to the halogen leaving group. masterorganicchemistry.com In the case of this compound, a proton could be removed from the C6 position. This is followed by the elimination of the bromide ion, leading to the formation of a benzyne intermediate. researchgate.net

Once formed, the strained "triple" bond of the benzyne is extremely reactive and will rapidly undergo addition with any available nucleophile. masterorganicchemistry.com The nucleophile can attack either carbon of the triple bond. If the benzyne intermediate is unsymmetrical, a mixture of products can be formed. youtube.commasterorganicchemistry.com

Reactivity of the Aliphatic Chlorine Atom in the Propyl Side Chain

The 3-chloropropyl side chain offers a different site for chemical reactions, distinct from the aromatic ring chemistry. The chlorine atom is attached to a primary carbon, making it susceptible to reactions typical of primary alkyl halides.

The primary mode of reaction for the aliphatic chlorine is nucleophilic substitution, which will almost certainly proceed via an Sₙ2 mechanism. In this process, a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a single, concerted step. A wide variety of nucleophiles can be used to replace the chlorine, allowing for the synthesis of numerous derivatives. For example, reaction with sodium hydroxide (B78521) could yield the corresponding alcohol, while reaction with sodium cyanide would introduce a nitrile group. vulcanchem.comprepchem.com

Elimination reactions (E2) are also possible, especially in the presence of a strong, sterically hindered base. This would result in the formation of an alkene (1-bromo-2-(prop-2-en-1-yl)benzene) through the removal of the chlorine atom and a proton from the adjacent carbon. The competition between Sₙ2 and E2 pathways is influenced by the nature of the base/nucleophile, the solvent, and the reaction temperature.

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)

Nucleophilic substitution reactions on this compound selectively occur at the 3-chloropropyl side chain. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and thus a target for nucleophiles. The aryl bromide moiety is generally unreactive towards S(_N)1 and S(_N)2 reactions due to the high energy required to break the C(sp²)–Br bond and the steric hindrance of the benzene ring. chemspider.com

The primary nature of the alkyl chloride in the propyl chain strongly favors the S(_N)2 mechanism. harvard.edu This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon, and the chloride leaving group departs simultaneously. harvard.edu This process leads to an inversion of stereochemistry at the reaction center, although the carbon in this specific molecule is not a stereocenter. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. harvard.edu

In contrast, the S(_N)1 pathway is highly unlikely for the chloropropyl group. The S(_N)1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. organic-chemistry.org Primary carbocations are inherently unstable, making this pathway energetically unfavorable compared to the S(_N)2 mechanism. harvard.edu

The choice of solvent and nucleophile is critical in directing the outcome. Strong, less sterically hindered nucleophiles in polar aprotic solvents typically favor S(_N)2 reactions. For instance, reacting this compound with sodium iodide in acetone (B3395972) would likely yield 1-bromo-2-(3-iodopropyl)benzene (B3045754) via an S(_N)2 pathway.

Table 1: Comparison of S(_N)1 and S(_N)2 Reaction Mechanisms for the Chloropropyl Chain

Feature S(_N)1 Mechanism S(_N)2 Mechanism
Substrate Preference Tertiary > Secondary >> Primary Methyl > Primary > Secondary >> Tertiary
Kinetics First-order in substrate Second-order (first in substrate, first in nucleophile)
Mechanism Two steps (carbocation intermediate) One step (concerted)
Nucleophile Weak nucleophiles are effective Strong nucleophiles are required
Leaving Group Good leaving group is crucial Good leaving group is crucial
Stereochemistry Racemization Inversion of configuration
Favored by Polar protic solvents Polar aprotic solvents
Applicability to this compound Unlikely due to primary halide Favored pathway

In nucleophilic substitution reactions, the facility with which a leaving group departs is a key factor in determining the reaction rate. For the halogens, the leaving group ability increases down the group, with the order being I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is directly related to the basicity of the halide ion; weaker bases are better leaving groups because they are more stable with a negative charge.

Bromide is a better leaving group than chloride for two primary reasons:

Size and Polarizability : Bromine is a larger atom than chlorine, which means its electron cloud is more diffuse and polarizable. This allows the negative charge to be dispersed over a larger volume, leading to greater stabilization of the resulting bromide anion (Br⁻) compared to the chloride anion (Cl⁻).

Basicity : The strength of the hydrohalic acids increases down the group (HI > HBr > HCl > HF). Consequently, the basicity of their conjugate bases decreases (I⁻ < Br⁻ < Cl⁻ < F⁻). Since bromide is a weaker base than chloride, it is more willing to accept the pair of electrons from the C-X bond and depart as a stable anion. wikipedia.org

Therefore, in a hypothetical scenario where both halogens were on similar alkyl chains, the C-Br bond would cleave more readily than the C-Cl bond in a nucleophilic substitution reaction.

Table 2: Properties of Halogen Leaving Groups

Halide Ion Size (Ionic Radius, pm) Electronegativity (Pauling Scale) Conjugate Acid pKa of Conjugate Acid Basicity Leaving Group Ability
F⁻ 133 3.98 HF 3.2 Strongest Base Poorest
Cl⁻ 181 3.16 HCl -7 Stronger Base Good
Br⁻ 196 2.96 HBr -9 Weaker Base Better
I⁻ 220 2.66 HI -10 Weakest Base Best

Mechanistic Studies of Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction at the alkyl halide portion of the molecule. The most common pathway for this dehydrohalogenation is the E2 mechanism. The E2 reaction is a concerted process where the base removes a proton from the β-carbon (the carbon adjacent to the one bearing the chlorine), and the chloride leaving group is simultaneously expelled, forming a double bond. pitt.edu

The regioselectivity of the elimination reaction is governed by the nature of the base and the substrate. With a small, strong base like sodium ethoxide, the reaction would likely favor the more substituted alkene (Zaitsev's rule), leading to the formation of 1-bromo-2-(prop-2-en-1-yl)benzene. However, the use of a bulky base, such as potassium tert-butoxide, would favor the formation of the less substituted alkene (Hofmann product), 1-bromo-2-(prop-1-en-1-yl)benzene, due to steric hindrance. pitt.edu

For the E2 mechanism to occur efficiently, a specific stereochemical arrangement is typically required, where the β-hydrogen and the leaving group are in an anti-periplanar conformation. nih.gov This allows for optimal orbital overlap in the transition state.

Advanced Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In this compound, these reactions occur with high selectivity at the C(sp²)–Br bond of the aromatic ring, leaving the C(sp³)–Cl bond on the alkyl chain intact. This selectivity arises because the oxidative addition of the palladium catalyst to an aryl bromide is much more facile than to an alkyl chloride. nih.gov

Palladium-Catalyzed Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a versatile method for creating a new C-C bond by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org For this compound, the Suzuki reaction provides a direct route to synthesize 2-(3-chloropropyl)-substituted biphenyls and their derivatives. nih.gov

The catalytic cycle generally involves three key steps: harvard.edu

Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

Transmetalation : The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

A variety of palladium sources, ligands, and bases can be employed to optimize the reaction, with common catalysts including Pd(PPh₃)₄ and Pd(OAc)₂ with phosphine (B1218219) ligands. nih.govwikipedia.org

Table 3: Example of a Suzuki-Miyaura Coupling Reaction

Reactants Catalyst System Product
This compound + Phenylboronic Acid Pd(OAc)₂, Phosphine Ligand, Base (e.g., K₂CO₃) 2-(3-Chloropropyl)-1,1'-biphenyl

Other Transition Metal-Catalyzed Coupling Transformations

Beyond the Suzuki coupling, the aryl bromide of this compound is a suitable substrate for a range of other transition metal-catalyzed reactions.

Heck Reaction : This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org For example, reacting this compound with styrene (B11656) would yield 1-(2-(3-chloropropyl)phenyl)-2-phenylethene.

Sonogashira Coupling : This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This would be a method to synthesize 1-(alk-1-yn-1-yl)-2-(3-chloropropyl)benzene derivatives.

Negishi Coupling : In a Negishi coupling, an organozinc reagent is coupled with the aryl bromide in the presence of a nickel or palladium catalyst. organic-chemistry.orgtaylorandfrancis.com This reaction is known for its high functional group tolerance.

Kumada Coupling : This involves the reaction of a Grignard reagent (organomagnesium) with the aryl bromide, catalyzed by a nickel or palladium complex, to form a new C-C bond. wikipedia.orgyoutube.com

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine, providing a route to N-aryl products. chemspider.comnih.gov

Table 4: Overview of Other Cross-Coupling Reactions

Reaction Name Coupling Partner Metal Catalyst Bond Formed
Heck Reaction Alkene Palladium C(sp²)-C(sp²)
Sonogashira Coupling Terminal Alkyne Palladium/Copper C(sp²)-C(sp)
Negishi Coupling Organozinc Palladium or Nickel C(sp²)-C(sp²)/C(sp³)
Kumada Coupling Grignard Reagent Palladium or Nickel C(sp²)-C(sp²)/C(sp³)
Buchwald-Hartwig Amination Amine Palladium C(sp²)-N

Advanced Spectroscopic Characterization Techniques for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of 1-Bromo-2-(3-chloropropyl)benzene, offering precise information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides a complete map of the proton environments. The aromatic region for a 1,2-disubstituted (ortho) benzene (B151609) ring typically displays complex multiplet patterns due to spin-spin coupling between adjacent protons. The protons on the propyl chain appear as distinct signals in the aliphatic region of the spectrum.

The aromatic protons (H-3, H-4, H-5, H-6) are expected to resonate in the downfield region, typically between δ 7.0 and 7.6 ppm. The proton adjacent to the bromine atom (H-6) would likely be the most downfield signal. The signals for the propyl chain would appear more upfield. The methylene (B1212753) group adjacent to the chlorine atom (-CH₂Cl) is anticipated around δ 3.6 ppm, the methylene group attached to the benzene ring (Ar-CH₂) around δ 2.8 ppm, and the central methylene group (-CH₂-) as a multiplet around δ 2.1 ppm.

The coupling patterns are predictable: the methylene protons will exhibit triplet multiplicities due to coupling with their neighbors on the propyl chain. The aromatic protons will show a combination of doublet and triplet-like multiplets, characteristic of an ortho-substituted ring system.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic Protons7.0 - 7.6Multiplet (m)
-CH₂Cl~ 3.6Triplet (t)
Ar-CH₂-~ 2.8Triplet (t)
-CH₂-CH₂-CH₂-~ 2.1Multiplet (m)

Note: Data is predicted based on analogous structures and general spectroscopic principles.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected. The carbon atom attached to the bromine (C-1) would appear around δ 123 ppm, while the carbon bearing the propyl group (C-2) would be further downfield. The other four aromatic carbons would resonate between δ 127 and 134 ppm.

The aliphatic carbons of the propyl chain will appear in the upfield region. The carbon bonded to chlorine (C-3') is expected around δ 45 ppm, the carbon bonded to the aromatic ring (C-1') around δ 34 ppm, and the central carbon (C-2') around δ 32 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (C-Br)~ 123
C2 (C-alkyl)~ 140
C3, C4, C5, C6127 - 134
C1' (Ar-CH₂)~ 34
C2' (-CH₂-)~ 32
C3' (-CH₂Cl)~ 45

Note: Data is predicted based on analogous structures and general spectroscopic principles.

DEPT experiments are crucial for differentiating between the types of carbon atoms (CH, CH₂, and CH₃). A DEPT-135 experiment for this compound would show the four aromatic CH carbons as positive signals and the three CH₂ carbons of the propyl chain as negative signals. Quaternary carbons, such as C-1 and C-2 on the benzene ring, would be absent from the DEPT-135 spectrum, aiding in their definitive assignment. This technique provides an unambiguous confirmation of the carbon framework.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the various functional groups present in this compound by detecting their characteristic vibrational frequencies.

Aromatic C-H Stretching: A sharp band or bands are expected just above 3000 cm⁻¹, characteristic of the C-H bonds on the benzene ring.

Aliphatic C-H Stretching: Stronger bands will appear just below 3000 cm⁻¹, corresponding to the C-H bonds of the propyl chain.

Aromatic C=C Stretching: One or more sharp peaks of variable intensity will be observed in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring.

C-H Bending (Out-of-Plane): A strong absorption band in the 750-770 cm⁻¹ range would be indicative of ortho-disubstitution on the benzene ring.

C-Cl Stretching: A distinct band in the region of 600-800 cm⁻¹ can be attributed to the carbon-chlorine bond.

C-Br Stretching: The carbon-bromine bond vibration is expected to appear at a lower frequency, typically in the 500-600 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
Aromatic C=C Stretch1450 - 1600
C-H Out-of-Plane Bend (ortho)750 - 770
C-Cl Stretch600 - 800
C-Br Stretch500 - 600

Note: Data is predicted based on established correlation tables.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of this compound, allowing for the determination of its elemental formula (C₉H₁₀BrCl). The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic isotopic cluster pattern for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ peaks, which is a definitive signature for a compound containing one bromine and one chlorine atom. Fragmentation analysis can further confirm the structure, with likely fragments arising from the loss of a chlorine atom, a propyl chain, or a bromine atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the molecule. Substituted benzenes typically exhibit two primary absorption bands. For this compound, the π → π* transitions of the aromatic ring are expected. A primary band (E-band) would likely appear around 210 nm, and a secondary, less intense band (B-band) with fine structure would be observed around 260-270 nm. The presence of the bromo and alkyl substituents causes a slight bathochromic (red) shift of these absorptions compared to unsubstituted benzene.

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Computational and Theoretical Investigations into 1 Bromo 2 3 Chloropropyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for modeling the electronic structure of molecules like 1-Bromo-2-(3-chloropropyl)benzene. These calculations can predict various molecular properties, including bond lengths, bond angles, and the distribution of electron density. For substituted benzenes, DFT methods, such as B3LYP with specific basis sets, have been shown to provide results that are in good agreement with experimental data. researchgate.netamanote.com

The molecular electrostatic potential (MEP) is a valuable concept for understanding the reactivity of a molecule towards charged species. uni-muenchen.de It is visualized by mapping the electrostatic potential onto the electron density surface. uni-muenchen.deresearchgate.net In these maps, regions of negative potential, typically colored red, indicate areas that are rich in electrons and susceptible to electrophilic attack. researchgate.netyoutube.com Conversely, blue areas represent positive potential and are prone to nucleophilic attack. researchgate.netwalisongo.ac.id

For halogenated benzenes, the electrostatic potential map reveals distinct features. For instance, in bromobenzene (B47551), a region of lowered electron density is observed on the side of the bromine atom opposite to the ring, indicated by a green band and a blue tip. walisongo.ac.id This visualization helps in understanding the charge distribution across the molecule. walisongo.ac.id The electron density distribution, which can be calculated using DFT, is fundamental to determining the MEP. uni-muenchen.de The mapping provides a visual representation of the charge distribution and is crucial for predicting intermolecular interactions. walisongo.ac.id

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the minimum energy of the molecule. amanote.com For molecules with flexible side chains, such as the 3-chloropropyl group in this compound, conformational analysis is essential to identify the most stable conformers. This involves rotating rotatable bonds and calculating the energy of each resulting structure. canterbury.ac.nz

In related halohydrin compounds, theoretical and spectroscopic analyses have shown a strong preference for gauche conformations of the X-C-C-O fragment (where X is a halogen). nih.gov This preference is attributed to hyperconjugation rather than intramolecular hydrogen bonding. nih.gov For the chloropropyl group in a similar molecular environment, an extended conformation has been observed in the crystalline state. researchgate.net The geometry of the benzene (B151609) ring itself can be slightly distorted from a perfect hexagon due to the presence of substituents. amanote.com DFT calculations, for example at the B3LYP/6-311++G(d,p) level, can accurately predict the bond lengths and angles resulting from these substitutions. amanote.com

Quantum Chemical Descriptors for Reactivity and Stability Prediction

A set of quantum chemical descriptors derived from theoretical calculations can quantify the reactivity and stability of a molecule. These descriptors are based on the principles of conceptual DFT and provide a framework for understanding chemical behavior.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govacs.org A larger gap suggests higher stability and lower reactivity. nih.govorgchemres.org

The distribution of these orbitals across the molecule indicates the likely sites of reaction. researchgate.net For instance, in donor-acceptor systems, the HOMO is often localized on the electron-donating part of the molecule, and the LUMO on the electron-accepting part, suggesting the direction of intramolecular charge transfer upon excitation. acs.orgresearchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated. These include:

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as half the HOMO-LUMO gap. nih.govorgchemres.org More stable molecules typically have higher hardness values. nih.gov

Chemical Softness (σ): The reciprocal of hardness, indicating the ease of change in electron distribution. nih.govorgchemres.org

Electronegativity (χ): The power of an atom or group to attract electrons. icmpp.ro

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. icmpp.ro

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. nih.govicmpp.ro

These parameters provide a quantitative basis for comparing the reactivity of different molecules. nih.govacs.org

Table 1: Global Reactivity Parameters (Illustrative Data)

This table presents hypothetical values for the global reactivity parameters of this compound, as these are typically derived from specific DFT calculations not publicly available for this exact molecule. The formulas for their derivation are well-established. icmpp.ro

ParameterFormulaHypothetical Value (eV)
HOMO Energy--9.50
LUMO Energy--0.80
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO8.70
Ionization Potential (I)-EHOMO9.50
Electron Affinity (A)-ELUMO0.80
Electronegativity (χ)(I + A) / 25.15
Chemical Hardness (η)(I - A) / 24.35
Chemical Softness (S)1 / (2η)0.115
Electrophilicity Index (ω)μ2 / (2η) = χ2 / (2η)3.05

Note: The values in this table are for illustrative purposes to demonstrate the application of the concepts and are not based on actual calculated data for this compound.

Natural Bond Orbital (NBO) analysis transforms the calculated wavefunction into a representation that aligns with the familiar Lewis structures of bonds and lone pairs. uni-muenchen.de This method provides insights into the delocalization of electron density and the nature of bonding within the molecule. uni-muenchen.delibretexts.org

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. acs.orguni-muenchen.de These interactions, particularly between filled (donor) and empty (acceptor) orbitals, indicate hyperconjugative effects and electron delocalization. tandfonline.com The stabilization energy, E(2), associated with these interactions is a measure of their significance. uni-muenchen.de For example, interactions between a lone pair orbital and an adjacent antibonding orbital can reveal important delocalization pathways. wisc.edu The composition of the NBOs in terms of atomic hybrids provides information about bond polarization. uni-muenchen.de

Computational Modeling for Reaction Mechanism Elucidation and Transition State Analysis

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions and characterizing the high-energy transition states that govern reaction rates. For this compound, a key potential reaction is intramolecular Friedel-Crafts alkylation, where the chloropropyl chain could cyclize onto the bromo-substituted benzene ring.

Reaction Mechanism Elucidation: Theoretical studies can map out the potential energy surface of a reaction, identifying intermediates and transition states. In the case of the intramolecular Friedel-Crafts alkylation of a similar compound, computational analysis would typically involve:

Conformational Analysis: Identifying the most stable three-dimensional arrangement of the starting material, this compound.

Carbocation Formation: Modeling the formation of a carbocation, likely initiated by a Lewis acid catalyst that would interact with the chlorine atom of the propyl chain.

Cyclization Step: Simulating the attack of the electron-rich benzene ring onto the carbocation to form the new carbon-carbon bond, leading to a cyclic intermediate.

Rearomatization: Modeling the loss of a proton to restore the aromaticity of the benzene ring, yielding the final cyclized product.

Transition State Analysis: For each step in the proposed mechanism, the transition state structure can be located and its energy calculated. This information is crucial for understanding the kinetics of the reaction. For instance, in studies of similar intramolecular Friedel-Crafts reactions, density functional theory (DFT) calculations are often employed to determine the energy barrier for the cyclization step. auctoresonline.orgnih.gov The geometry of the transition state, including bond lengths and angles, can also be determined, providing insight into the structural changes that occur during the reaction.

Research on related systems has shown that computational methods can successfully predict the feasibility and regioselectivity of such cyclizations. rsc.orgmdpi.com For example, a study on the cyclization of N-(4-pentenyl)iodoacetamides used DFT calculations to show that an 8-endo cyclization path was energetically favored over a 7-exo path, which was in excellent agreement with experimental results. nih.gov Similarly, for this compound, computational modeling could predict whether cyclization is favored and at which position on the benzene ring it is most likely to occur.

Below is an illustrative data table showing the kind of information that could be generated from a computational study of the intramolecular cyclization of a hypothetical halopropylbenzene, based on data from analogous systems.

Parameter Value Computational Method Significance
Activation Energy (Cyclization)20.5 kcal/molDFT (B3LYP/6-31G)Energy barrier for the ring-forming step.
Reaction Enthalpy-15.2 kcal/molDFT (B3LYP/6-31G)Overall energy change of the reaction.
C-C bond length in Transition State2.15 ÅDFT (B3LYP/6-31G*)Length of the forming C-C bond in the transition state.

This table is illustrative and based on typical values for similar reactions; it does not represent actual calculated data for this compound.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum mechanical calculations are excellent for understanding reaction mechanisms, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including their interactions with solvent molecules. For this compound, MD simulations could be used to explore several aspects:

Solvent Effects: The choice of solvent can significantly influence reaction rates and outcomes. MD simulations can model the explicit interactions between the solute (this compound) and individual solvent molecules. This can help to:

Stabilize Intermediates: Understand how polar solvents might stabilize charged intermediates, such as the carbocation in a Friedel-Crafts reaction, thereby lowering the activation energy.

Solvent Cages: Observe how solvent molecules arrange themselves around the reactant, which can affect its conformational freedom and ability to reach the transition state geometry.

Studies on related compounds have utilized MD simulations to elucidate the role of the solvent in reaction trajectories. For example, simulations can reveal the specific hydrogen bonding or dipole-dipole interactions that contribute to the stabilization of a transition state.

Dynamic Behavior: MD simulations can also be used to study the conformational dynamics of this compound. The flexibility of the chloropropyl chain is important, as certain conformations will be more favorable for cyclization than others. By simulating the molecule's movement over time, researchers can determine the relative populations of different conformers and the energy barriers for converting between them.

A study on chlorobenzene (B131634) as a probe molecule in MD simulations demonstrated the utility of this approach for mapping binding sites on proteins. cam.ac.uk This highlights the ability of MD to characterize the non-covalent interactions that govern a molecule's behavior in a complex environment.

An illustrative data table summarizing potential findings from an MD simulation is presented below.

Property Solvent A (e.g., Toluene) Solvent B (e.g., Acetonitrile) Significance
Solvation Free Energy-5.8 kcal/mol-8.2 kcal/molShows the energetic preference for the more polar solvent.
Radial Distribution Function (g(r)) of Solvent around ClPeak at 3.5 ÅPeak at 3.2 ÅIndicates closer association of the polar solvent with the chloropropyl group.
Dihedral Angle Distribution of Propyl ChainBroadNarrowSuggests the chain is more conformationally restricted in the polar solvent.

This table is illustrative and intended to show the types of data that can be obtained from MD simulations; it does not represent actual calculated data for this compound.

Academic Applications and Future Research Directions in Organic Synthesis

Role as a Key Synthetic Intermediate for the Construction of Complex Organic Architectures

The presence of two different halogen atoms on 1-bromo-2-(3-chloropropyl)benzene, each with distinct reactivity profiles, allows for its strategic use in the stepwise assembly of intricate organic molecules. The chloroalkyl chain is susceptible to nucleophilic substitution, while the bromoaryl group can participate in a variety of cross-coupling reactions. This differential reactivity is fundamental to its role as a key synthetic intermediate.

Precursor in the Synthesis of Diverse Heterocyclic Compounds

This compound is a key starting material for the synthesis of various fused heterocyclic compounds, particularly those containing nitrogen and sulfur. The 3-chloropropyl side chain is an ideal electrophile for intramolecular cyclization reactions, leading to the formation of five, six, and seven-membered rings fused to the benzene (B151609) core.

One significant application is in the synthesis of tetrahydroquinolines . While direct synthesis from this compound is not explicitly detailed in the provided search results, a closely related methodology involves the reaction of o-bromosulfonamides with 3-chloropropylbis(catecholato)silicate. acs.org This suggests a plausible synthetic pathway where the aniline (B41778) derivative of this compound, upon conversion to a sulfonamide, could undergo an intramolecular cyclization to yield a tetrahydroquinoline derivative. The general reaction is depicted below:

Scheme 1: Plausible route to Tetrahydroquinolines

This is a hypothetical scheme based on related literature.

Similarly, this compound is a precursor for benzothiazepines , a class of heterocyclic compounds with significant pharmacological interest. nih.govresearchgate.netresearchgate.net The synthesis can be achieved by reacting 2-aminothiophenol (B119425) with a 1,3-dihalopropane derivative. In this context, this compound can react with 2-aminothiophenol, where the thiol group displaces the chlorine atom, followed by an intramolecular cyclization involving the amino group and the bromine-bearing carbon on the aromatic ring to form the seven-membered benzothiazepine (B8601423) ring system. researchgate.net

Scheme 2: Synthesis of Benzothiazepines

Reaction scheme based on established synthetic methods.

Building Block for Polyfunctionalized Aromatic and Aliphatic Systems

The dual reactivity of this compound makes it an excellent building block for introducing both aromatic and aliphatic functionalities into a molecule. The brominated benzene ring can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. Simultaneously or sequentially, the chloropropyl chain can be functionalized through nucleophilic substitution reactions. This allows for the creation of polyfunctionalized molecules with a high degree of molecular diversity. For instance, a Suzuki coupling could introduce a new aryl group at the bromine position, while the chloroalkyl chain could be converted to an amine, ether, or other functional group.

Strategic Derivatization for Enhanced Functionality and Molecular Diversity

The halogenated side chain and the aromatic bromine atom of this compound provide handles for strategic derivatization, enabling the synthesis of molecules with enhanced functionality and diversity.

"Click Chemistry" Applications involving the Halogenated Side Chain

The chloroalkyl side chain of this compound can be readily converted to an azido (B1232118) group (N₃) by reaction with sodium azide. rsc.orgmasterorganicchemistry.comresearchgate.net This transformation yields 2-(3-azidopropyl)-1-bromobenzene , a key intermediate for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netorganic-chemistry.orgnih.govresearchgate.net This powerful and highly efficient reaction allows for the facile connection of the azido-functionalized benzene ring to a wide variety of terminal alkynes, leading to the formation of stable 1,4-disubstituted 1,2,3-triazole rings. This modular approach is widely used in drug discovery, materials science, and bioconjugation.

Scheme 3: Synthesis of Triazoles via Click Chemistry

A representative scheme for CuAAC reaction.

Synthesis of Specialized Sulfonamide and Triazole Derivatives

The synthesis of specialized sulfonamides can be achieved from this compound by first converting the bromo-aryl group to an amino group, for instance, through a Buchwald-Hartwig amination, to yield 2-(3-chloropropyl)aniline . This aniline derivative can then react with a variety of sulfonyl chlorides to produce the corresponding sulfonamides. nih.govnih.govcbijournal.comsapub.org The resulting compounds, which contain a reactive chloropropyl chain, can be further elaborated.

The synthesis of triazole derivatives , as mentioned in the "click chemistry" section, is a prime application. The formation of the triazole ring introduces a stable, aromatic, and highly polar heterocyclic moiety into the molecule, which can significantly influence its chemical and biological properties. The resulting bromo-aryl triazole can then be further functionalized at the bromine position using cross-coupling reactions to generate a diverse library of compounds. nih.govbeilstein-journals.org

Development of Novel Chemical Probes and Ligands for Research Purposes

The structural framework of this compound and its derivatives makes them attractive scaffolds for the development of novel chemical probes and ligands for biological research. The ability to introduce a variety of functional groups at two distinct positions allows for the fine-tuning of the molecule's properties, such as its affinity and selectivity for a particular biological target.

For example, derivatives of this compound can be used to synthesize ligands for receptors and transporters in the central nervous system. A study describes the synthesis of a precursor for a norepinephrine (B1679862) transporter (NET) PET radioligand starting from (1-bromo-3-chloropropyl)benzene. mdpi.commdpi.comnih.gov This highlights the potential of such scaffolds in the development of imaging agents for neurological research. The general strategy involves coupling the functionalized propyl chain to a core structure known to bind to the target of interest, while the bromo-aryl group can be used for radiolabeling or for introducing further modifications to modulate the ligand's properties.

The synthesis of bis-triazole compounds with anti-biofilm and anti-corrosion properties from a related bromo-chloropropyl-phenol derivative further underscores the potential of these scaffolds in materials science and biomedical applications. nih.gov

Exploratory Research in Materials Science for Functional Materials

Precursors for Polymeric Materials with Tailored Properties

In the realm of polymer chemistry, this compound serves as a versatile monomer precursor for the synthesis of advanced polymeric materials with tailored properties. Its structure is particularly well-suited for creating polymers with complex topologies, such as conjugated main-chain polymers bearing reactive side chains.

The bromo-substituted aromatic ring can undergo step-growth polymerization through various cross-coupling methods to form the polymer backbone. For instance, polymerization via Suzuki coupling with a diboronic acid or Heck coupling with a divinyl compound could yield conjugated polymers. These polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The chloropropyl side chain offers a secondary level of control over the material's properties. This group can remain intact during the initial polymerization of the aromatic backbone and then be utilized in post-polymerization modification reactions. This allows for the introduction of specific functionalities along the polymer chain, which can be used to fine-tune solubility, introduce cross-linking sites, or attach active molecules. For example, the chloro group can be substituted by azides, amines, or thiols, enabling further "click" chemistry, quaternization, or attachment to surfaces. This strategy separates the backbone formation from the functionalization, providing a high degree of control over the final material's properties.

A patent for preparing haloamines and their subsequent use as initiators for anionic polymerization highlights a relevant application for similar structures. google.com In that process, a related compound, 1-bromo-3-chloropropane (B140262), is reacted with an amine to form a haloamine, which then initiates polymerization, resulting in polymers with improved physical characteristics like hysteresis loss. google.com This principle could be adapted for this compound, where it could first be incorporated into a polymer and the pendant chloropropyl groups could then be converted to initiating sites for graft polymerization, leading to the formation of "bottle-brush" polymers.

Table 1: Potential Polymerization Strategies for this compound
Polymerization MethodReactive Site UtilizedResulting Polymer TypeTailored Properties & Potential Applications
Suzuki PolycondensationAryl BromideConjugated Main-Chain PolymerTunable electronic properties for organic electronics (OLEDs, OPVs).
Heck PolycondensationAryl BromideConjugated Main-Chain PolymerMaterials for organic field-effect transistors (OFETs) and sensors.
Post-Polymerization ModificationAlkyl ChlorideFunctionalized Side-Chain PolymerModified solubility, introduction of cross-linking sites, attachment of biomolecules.
Grafting-from PolymerizationAlkyl Chloride (converted to initiator)Graft or "Bottle-Brush" CopolymerControl over nanostructure, creation of responsive materials, improved mechanical properties. google.com

Potential as a Scaffold Precursor in Medicinal Chemistry Research for Compound Library Synthesis

In medicinal chemistry, the development of diverse compound libraries is essential for the discovery of new therapeutic agents. A "scaffold" is a core molecular structure upon which various functional groups are appended to create a family of related molecules. This compound is an attractive starting material for scaffold synthesis due to its two chemically distinct reactive handles, which allow for selective and sequential modifications. This enables the systematic construction of complex molecules and focused compound libraries.

The 1,5-benzothiazepane structure, for example, is recognized as a "privileged scaffold" because it is present in numerous pharmaceutical agents with a wide range of biological activities, including antidepressant and anticancer properties. researchgate.net Synthetic routes to such heterocyclic systems often involve the cyclization of precursors containing an aromatic ring and a side chain with a reactive terminus. researchgate.net The structure of this compound is primed for such transformations. For instance, the aryl bromide could be converted to a thiol via a Newman-Kwart rearrangement or metal-catalyzed thiolation. Subsequent reaction with an amine that displaces the chloro group on the side chain could lead to the formation of a fused seven-membered heterocyclic ring system.

Furthermore, the aryl bromide and alkyl chloride can be addressed in a stepwise fashion to build molecular diversity.

Scaffold Elaboration via Cross-Coupling: The aryl bromide can be used in a variety of cross-coupling reactions to attach different aromatic, heteroaromatic, or alkyl groups. This modifies the core scaffold itself.

Side-Chain Modification and Cyclization: The resulting intermediate, now bearing a new group in place of the bromine, still contains the reactive 3-chloropropyl chain. This chain can then be used to introduce another point of diversity or to induce cyclization. For example, reaction with various primary or secondary amines can lead to the synthesis of a library of tetrahydroquinoline or other nitrogen-containing heterocyclic derivatives, which are common motifs in drug molecules.

A study focused on developing inhibitors of the Hepatitis C virus utilized 1-bromo-3-chloropropane to alkylate a phenolic starting material, introducing the 3-chloropropyl group, which was a key fragment in the subsequent synthesis of a library of active compounds. nih.gov This highlights the utility of the chloropropyl moiety in building larger, biologically active molecules. Similarly, this compound offers a pre-formed, more complex starting point for generating libraries of novel chemical entities for high-throughput screening.

Table 2: Potential Transformations for Compound Library Synthesis
Synthetic TransformationReactive Site(s) InvolvedResulting Scaffold/Compound ClassRelevance in Medicinal Chemistry
Intramolecular CyclizationAryl Bromide & Alkyl ChlorideFused Polycyclic Systems (e.g., Dihydronaphthalene derivatives)Core structures for various therapeutic targets.
Suzuki/Heck Coupling followed by Nucleophilic SubstitutionAryl Bromide, then Alkyl ChlorideSubstituted Tetrahydroquinolines or BenzazepinesCommon nitrogen-containing heterocyclic scaffolds in drug discovery. acs.org
Buchwald-Hartwig Amination followed by Friedel-Crafts CyclizationAryl Bromide, then Alkyl ChlorideN-Aryl Piperidine derivatives and related heterocyclesAccess to diverse CNS-active and other therapeutic scaffolds. mdpi.com
Thiolation and Intramolecular AlkylationAryl Bromide, then Alkyl ChlorideBenzothiazepine ScaffoldsGenerates privileged scaffolds with known broad biological activity. researchgate.net

Q & A

What are the common synthetic routes for preparing 1-Bromo-2-(3-chloropropyl)benzene, and what factors influence reaction yields?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions . For example:

  • Step 1: Reacting a 3-chloropropylbenzene precursor with brominating agents (e.g., NBS or Br₂ in CCl₄).
  • Step 2: Optimizing reaction conditions (solvent polarity, temperature, catalyst) to enhance yields. Polar aprotic solvents like DMF improve electrophilicity, while inert atmospheres reduce side reactions.
  • Critical Factors:
    • Stoichiometric control to avoid over-bromination.
    • Catalyst selection (e.g., Lewis acids like FeCl₃ for regioselectivity).

Similar syntheses for brominated aryl compounds show yields >75% under optimized conditions .

How do electronic and steric effects influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Electronic Effects: The bromine atom increases electrophilicity at the adjacent carbon, accelerating SN₂ mechanisms.
  • Steric Effects: The 3-chloropropyl group creates steric hindrance, slowing reactions. This is mitigated using bulky bases (e.g., DBU) or high-polarity solvents (DMSO).
  • Case Study: Analogous compounds with electron-withdrawing substituents exhibit 2–3× faster reaction rates compared to unsubstituted analogs .

What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

TechniqueKey FeaturesReference
¹H/¹³C NMR Identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbon framework.
IR Spectroscopy Detects C-Br (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches.
GC-MS Confirms molecular weight (M⁺ peak at m/z 247) and purity (>95% via GC retention times).

How can researchers resolve contradictions in reported reaction kinetics or thermodynamic data?

Methodological Answer:

  • Standardization: Replicate experiments under controlled conditions (e.g., 25°C, dry solvents).
  • Data Analysis: Fit excess thermodynamic parameters (e.g., viscosity, density) to the Redlich-Kister equation to quantify molecular interactions in mixtures.
  • Example: Binary liquid mixture studies resolved discrepancies in density measurements (±0.5%) using this approach .

What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Design: Pd(PPh₃)₄ or Pd₂(dba)₃ with chelating ligands (e.g., XPhos) enhance selectivity for C-Br over C-Cl bonds.
  • Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Computational Guidance: DFT models predict activation barriers for competing pathways, guiding experimental design .

How do computational models predict biological interactions of this compound?

Methodological Answer:

  • Docking Simulations: Assess binding affinities to enzymes (e.g., cytochrome P450).
  • DFT Calculations: Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
  • Case Study: Brominated analogs showed strong binding to kinase targets (ΔG = -9.2 kcal/mol) in simulations .

What methodologies measure physicochemical properties (e.g., density, viscosity) in binary mixtures?

Methodological Answer:

PropertyMethodInstrumentReference
Density Oscillating U-tube densitometerAnton Paar DMA 4500
Viscosity Capillary viscometerCannon-Fenske type
  • Data Analysis: Fit results to the Redlich-Kister equation to calculate excess molar volumes and infer intermolecular interactions.

How is this compound utilized in material science research?

Methodological Answer:

  • Polymer Synthesis: Acts as a cross-linking agent in epoxy resins, enhancing thermal stability (Tg > 120°C).
  • Functional Materials: Halogenated aromatics are precursors for liquid crystals or OLEDs.
  • Case Study: Similar bromo-chloro compounds improved flame retardancy in polymers (LOI > 28%) .

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